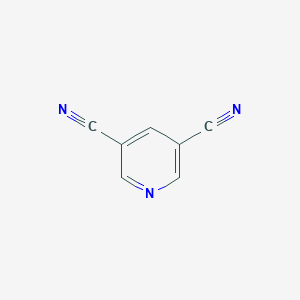

Pyridine-3,5-dicarbonitrile

Vue d'ensemble

Description

Pyridine-3,5-dicarbonitrile is an organic compound characterized by a pyridine ring substituted with two cyano groups at the 3 and 5 positions. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, materials science, and medicinal chemistry. Its unique structure allows for diverse chemical reactivity and functionalization, making it a valuable building block in the synthesis of more complex molecules.

Applications De Recherche Scientifique

Pyridine-3,5-dicarbonitrile has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Pyridine-3,5-dicarbonitrile is primarily used in the field of materials chemistry, particularly in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) . Its primary targets are the OLEDs where it acts as an emitter .

Mode of Action

The compound works by combining varying numbers of phenoxazine (PXZ) donors with this compound (PCN) acceptors to afford orange-red thermally activated delayed fluorescence (TADF) emitters . The singlet–triplet energy gap (Δ EST) of the molecules is in good agreement with that predicted by corrected time-dependent density functional theory . When bis-PXZ-PCN is doped into the host material CBP (10 wt%), the Δ EST value of 0.04 eV is achieved, and this facilitates effective reverse intersystem crossing (RISC, kRISC = 9.8 × 10 5 s −1 ) .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the physics of light emission rather than traditional biochemical pathways. The compound’s action results in orange-red electroluminescence peak at 600 nm .

Result of Action

The result of the action of this compound is the production of orange-red electroluminescence with a peak at 600 nm . It also achieves a maximum external quantum efficiency of 9.8% and an impressive slow efficiency roll-off of 15% at a high luminance of 1000 cd m −2, which is among the lowest roll-off value of the reported orange-red to red TADF-based OLEDs .

Analyse Biochimique

Biochemical Properties

Pyridine-3,5-dicarbonitrile has been shown to interact with various biomolecules, contributing to its role in biochemical reactions . For instance, it has been used in the development of thermally activated delayed fluorescence (TADF) emitters, which are critical for obtaining efficient organic light-emitting diodes (OLEDs) .

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridine-3,5-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of tetracyanopropenides by the action of hydrogen halides. Another method is based on the reaction of trimethyl orthobenzoate with malononitrile in pyridine, followed by treatment with aqueous hydrochloric acid . Additionally, the reaction of appropriate pyridone with a mixture of phosphorus pentachloride and phosphorus oxychloride is also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost-effectiveness, and desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions: Pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.

Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products: The major products formed from these reactions include various substituted pyridines, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Pyridine-2,6-dicarbonitrile: Similar in structure but with cyano groups at the 2 and 6 positions, affecting its reactivity and applications.

Pyridine-3,5-dicarboxylic acid: Contains carboxyl groups instead of cyano groups, leading to different chemical properties and uses.

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: A derivative with additional functional groups, offering unique biological activities.

Uniqueness: Pyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity, such as in the development of advanced materials and pharmaceuticals .

Activité Biologique

Pyridine-3,5-dicarbonitrile is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its anti-cancer properties, antimicrobial effects, and potential applications in organic electronics.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including one-pot multicomponent reactions. These synthetic routes allow for the creation of derivatives that exhibit enhanced biological activity. For example, a study highlighted the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using natural product catalysts, resulting in compounds with potent anti-cancer properties against multiple cancer cell lines .

Anti-Cancer Activity

The anti-cancer potential of this compound derivatives has been extensively documented. A notable compound, 5o, demonstrated significant cytotoxicity against glioblastoma cells and other cancer types such as liver and breast cancers. This compound was particularly effective when used in combination with clinically relevant small molecule inhibitors, indicating a synergistic effect that enhances its therapeutic efficacy .

Case Study: Compound 5o

- Target Cancers : Glioblastoma, liver, breast, lung.

- Mechanism : Induces apoptosis and enhances cytotoxicity when combined with receptor tyrosine kinase inhibitors.

- IC50 Values : Specific IC50 values for various cancer lines were not detailed but were reported to be significantly lower than standard chemotherapy agents.

Antimicrobial Activity

This compound derivatives also exhibit notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives were found to have minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .

Antibacterial Efficacy

| Compound | Target Bacteria | MIC (μM) | Mechanism of Action |

|---|---|---|---|

| 6-amino-4-(thiophen-2-yl)-2-oxo-pyridine-3,5-dicarbonitrile | Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| 6-amino-4-(furan-2-yl)-2-oxo-pyridine-3,5-dicarbonitrile | Enterococcus | 62.5 - 125 | Disruption of nucleic acid production |

The biological activity of this compound derivatives is attributed to their ability to interact with specific biological targets. For instance:

- Anti-Cancer : The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

- Antimicrobial : The compounds disrupt protein synthesis and nucleic acid production in bacteria .

Applications in Organic Electronics

Beyond their biological activities, this compound derivatives are also being explored for their electronic properties. They are used in the development of organic light-emitting diodes (OLEDs) due to their efficient intramolecular charge transfer capabilities . The photoluminescence properties of these compounds make them suitable candidates for use in advanced electronic devices.

Propriétés

IUPAC Name |

pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPIOPMELXIDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152473 | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-58-0 | |

| Record name | 3,5-Pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5C582V5E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of pyridine-3,5-dicarbonitrile derivatives influence their activity as adenosine receptor ligands?

A1: Modifications to the this compound scaffold significantly impact its adenosine receptor (AR) binding affinity and functional activity. For example, introducing a 1H-imidazol-2-yl group at the R2 position generally enhances agonist potency at hA1 and hA2B ARs. [] The nature of the R1 substituent further modulates affinity, activity, and subtype selectivity. [] Interestingly, some derivatives, like LUF 5853, display an unusual agonistic-antagonistic profile at the adenosine A1 receptor. []

Q2: Can you provide specific examples of this compound derivatives with distinct AR profiles?

A2: Certainly. LUF 5853 (2-Amino-4-benzo[1,3]dioxol-5-yl-6-(2-hydroxyethylsulfanyl)this compound) acts as a full agonist at the A1 receptor, while LUF 5948 (2-amino-4-(3-trifluoromethylphenyl)-6-(2-hydroxyethylsulfanyl)this compound) behaves as an inverse agonist. LUF 5826 (2-amino-4-(4-difluoromethoxyphenyl)-6-(2-hydroxyethylsulfanyl)this compound) displays neutral antagonism. [] Additionally, LUF5834 (2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)this compound), a non-ribose compound, shows potent partial agonism at the A2B receptor with improved selectivity compared to the reference agonist N-ethylcarboxamidoadenosine. []

Q3: Have any this compound derivatives been explored as potential PET radioligands for imaging adenosine receptors?

A3: Yes, MMPD (2-amino-4-(3-methoxyphenyl)-6-(2-(6-methylpyridin-2-yl)ethyl)this compound) has been investigated as a potential A1R PET radioligand. Preliminary preclinical studies suggest it demonstrates suitable blood-brain barrier permeability, test-retest reproducibility, and regional brain uptake consistent with A1R distribution. [, ]

Q4: How do non-ribose agonists, like LUF5834, interact with the adenosine A2a receptor compared to adenosine-derived agonists?

A4: Research suggests that non-ribose agonists like LUF5834 interact with distinct amino acid residues within the A2a receptor's binding pocket compared to ribose-containing agonists. While both types of agonists are affected by mutations to Phe168, mutations in residues interacting with the ribose group of adenosine-like ligands (Thr88 and Ser277) do not impact LUF5834 potency. [] This suggests alternative binding modes and activation mechanisms for non-ribose agonists.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C7H3N3, and its molecular weight is 129.12 g/mol.

Q6: What are some common synthetic approaches to produce this compound derivatives?

A6: Several methods are employed, including:

- Multicomponent Reactions (MCRs): These reactions often involve aldehydes, malononitrile, and various nucleophiles like thiols or amines, providing a diverse range of substituted pyridine-3,5-dicarbonitriles. [, , , , , ]

- Alkylation of Pyridine Precursors: Alkyl radicals, such as 1-adamantyl, tert-butyl, and isopropyl radicals, can react with this compound to produce mono- and disubstituted derivatives. []

- Cyclization Reactions: Intramolecular cyclization of appropriately substituted pyridine precursors, like 3-cyano-2-(organylmethylthio)pyridines, can yield specific this compound derivatives, including thieno[2,3-b]pyridines. []

- Cascade Reactions: One-pot, three-component cascade reactions involving malononitrile, aldehydes, and S-alkylisothiouronium salts in water offer an efficient route to 2-amino-4-aryl(alkyl)-6-sulfanyl pyridine-3,5-dicarbonitriles. []

Q7: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A7: Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable for elucidating the structure and confirming the identity of synthesized compounds. [, , , , , , , , ]

- Infrared (IR) Spectroscopy: IR analysis helps identify functional groups present in the molecule, such as nitrile groups (C≡N) and amine groups (N-H). [, , , , , , ]

- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns, further supporting structural identification. [, , , , ]

- X-ray Crystallography: This technique can determine the three-dimensional structure of the molecule in the solid state, revealing information about bond lengths, angles, and intermolecular interactions. [, , , , , ]

Q8: Have this compound derivatives shown promise in material science applications?

A8: Yes, they have exhibited potential as:

- Thermally Activated Delayed Fluorescence (TADF) Emitters: this compound serves as an effective electron-accepting unit in TADF emitters, leading to the development of efficient OLED devices. [, , , , , ]

- Electron-Transporting Materials: Their high ionization potentials and good electron-transporting properties make some derivatives suitable for organic electronic devices. []

Q9: How do different substituents on the this compound core affect the performance of TADF emitters?

A9: Substituents significantly impact the emission color, photoluminescence quantum yield, and TADF lifetime. For instance, incorporating acridine donors and trifluoromethyl groups on the acceptor unit led to orange-red/red TADF emitters with high efficiencies and short lifetimes. [] Careful selection of donor and acceptor units is crucial for tuning the desired emission properties.

Q10: What synthetic strategies have been employed to optimize the performance of this compound-based TADF emitters?

A10: Researchers utilize a double-twist design strategy to minimize singlet-triplet energy gaps (ΔEST) and facilitate reverse intersystem crossing (RISC). [, ] They achieve this by introducing bulky substituents that induce twisted geometries, leading to efficient TADF.

Q11: Beyond TADF emitters, what other applications have been explored for this compound derivatives in material science?

A11: Their potential as corrosion inhibitors has been investigated, with studies suggesting that their inhibition efficiency increases with concentration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.